![molecular formula C13H27N3O B2428235 N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide CAS No. 728932-41-0](/img/structure/B2428235.png)
N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide
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Overview
Description
“N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide” is a chemical compound with the molecular formula C13H27N3O . It has a molecular weight of 241.37 .
Molecular Structure Analysis
The molecular structure of “N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carboxamide group and a dimethylamino-propyl group .
Physical And Chemical Properties Analysis
“N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide” has a density of 1.0±0.1 g/cm3 . Its boiling point, vapor pressure, and other physical properties are not specified . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .
Scientific Research Applications
- DMAPP has been investigated for its potential as an analgesic agent. Mechanistic studies have revealed that it elicits its analgesic effect via an active metabolite, specifically (3R,4S)-10a . Understanding its mode of action can guide the development of more effective pain-relieving drugs.
Analgesic and Pain Management
Mechanism of Action
properties
IUPAC Name |
N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-13(2,10-16(3)4)9-15-12(17)11-5-7-14-8-6-11/h11,14H,5-10H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECMKSPLRHDZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCNCC1)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide |
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